molecular formula C6H7NO3S B1677500 2-Aminobenzenesulfonic acid CAS No. 88-21-1

2-Aminobenzenesulfonic acid

Cat. No. B1677500
CAS RN: 88-21-1
M. Wt: 173.19 g/mol
InChI Key: ZMCHBSMFKQYNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04474697

Procedure details

12.8 g of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid in 200 ml of water are subjected to a condensation reaction with 3.8 ml of cyanuric fluoride at pH 4.0-4.5 and at 0°-5° as described in Example 3. 7.0 g of 4-aminobenzenesulphonic acid are added to the resulting solution and the pH value in the reaction mixture is kept at 5.5-6.0. The mixture is subsequently stirred at 0°-5° for one hour. A diazonium salt suspension which has been obtained from 7.0 g of 2-aminobenzenesulphonic acid in 100 ml of water and 20 ml of concentrated hydrochloric acid with 20 ml of 2N sodium nitrite solution at 0°-5° is then allowed to run in and the pH value is kept at 7.0-7.5 and the temperature at 0°-10° for the coupling. Finally, the temperature is increased to 20° in the course of 1 hour. After the coupling has ended, the dyestuff is salted out by adding 100 g of sodium chloride, filtered off and washed with 20% strength sodium chloride solution until the runnings are almost colourless. The dyestuff, which, in the form of the free acid, corresponds to the formula ##STR25## is dried at 40° in vacuo.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:11]2[C:6](=CC(S(O)(=O)=O)=CC=2O)[CH:5]=[C:4]([S:17]([OH:20])(=[O:19])=[O:18])[CH:3]=1.[N:21]1C(F)=NC(F)=NC=1F.NC1C=CC(S(O)(=O)=O)=CC=1.N([O-])=O.[Na+]>O.Cl>[NH2:21][C:5]1[CH:6]=[CH:11][CH:2]=[CH:3][C:4]=1[S:17]([OH:20])(=[O:19])=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
Name
Quantity
3.8 mL
Type
reactant
Smiles
N1=C(F)N=C(F)N=C1F
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at 0°-5° for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.